
3-Amino-4-fluorobenzonitrile
Overview
Description
3-Amino-4-fluorobenzonitrile, with the chemical formula C7H5FN2 and CAS registry number 859855-53-1, is a compound known for its applications in various chemical processes. This solid compound is characterized by its amino and fluorine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-fluorobenzonitrile can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Reduction Products: Amines.
Oxidation Products: Nitro compounds.
Scientific Research Applications
3-Amino-4-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and fluorine groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4-Amino-3-fluorobenzonitrile
- 3-Amino-4-chlorobenzonitrile
- 3-Amino-4-bromobenzonitrile
Comparison: 3-Amino-4-fluorobenzonitrile is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. Compared to its analogs, the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile .
Biological Activity
3-Amino-4-fluorobenzonitrile (CAS No. 859855-53-1) is an organic compound with significant potential in pharmaceutical applications. Its unique structure, featuring an amino group, a fluorine atom, and a nitrile group, allows it to interact with various biological systems. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Molecular Formula : C7H5FN2
Molecular Weight : 136.13 g/mol
This compound can be synthesized through various methods, including nucleophilic substitution and reduction reactions. Its synthesis often involves linking fluorobenzonitrile with an amine under controlled conditions to yield the desired product. The following table summarizes common synthesis methods:
Method | Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Ammonia or primary amines | Basic conditions |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Oxidation | Potassium permanganate | Acidic medium |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as a potential therapeutic agent. Notable findings include:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Studies have shown that this compound effectively inhibits DPP-IV activity, suggesting its application in managing diabetes.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, including those associated with Kaposi's sarcoma (KS). It has been reported to induce apoptosis in PEL cell lines and inhibit viral gene expression, indicating potential use in oncology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound's amino and fluorine groups enhance its binding affinity to enzymes like DPP-IV and cytochrome P450 enzymes, which are involved in drug metabolism and pharmacokinetics.
- Modulation of Signaling Pathways : It may influence various biochemical pathways by acting on receptors or enzymes involved in cellular signaling, potentially affecting metabolic processes and cell proliferation .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 4-Amino-3-fluorobenzonitrile and 3-Amino-4-chlorobenzonitrile, this compound demonstrates unique properties due to the presence of the fluorine atom. This substitution can enhance stability and lipophilicity, which are beneficial for pharmacokinetic profiles.
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Fluorine enhances stability | Inhibits DPP-IV; antimicrobial; anticancer |
4-Amino-3-fluorobenzonitrile | Similar structure but different substitution | Limited studies on biological activity |
3-Amino-4-chlorobenzonitrile | Chlorine instead of fluorine | Potentially less effective than fluorinated analog |
Case Studies
- Diabetes Management : A study focused on the inhibitory effects of this compound on DPP-IV showed significant reductions in blood glucose levels in diabetic models, highlighting its therapeutic potential.
- Cancer Research : Research involving PEL cell lines demonstrated that treatment with this compound led to decreased cell viability and induced apoptotic pathways, suggesting its role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-4-fluorobenzonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogen substitution or nitrile group introduction. For example, fluorination of 3-amino-4-chlorobenzonitrile using potassium fluoride under anhydrous conditions at 120–150°C can yield the target compound. Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity (DMF vs. THF) significantly affect reaction efficiency. Evidence from analogous compounds suggests yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
- Key parameters :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 120–150°C | Higher temperatures risk decomposition |
Catalyst | Pd/C or KF | Pd/C improves selectivity for amino retention |
Solvent | DMF | Enhances nucleophilic substitution rates |
Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from isomers?
- Analytical workflow :
NMR : -NMR shows a singlet at ~-110 ppm (C-F), while -NMR resolves the aromatic proton at δ 7.2–7.5 ppm. The amino group (-NH) appears as a broad singlet at δ 5.2–5.5 ppm.
IR : Strong absorption at ~2230 cm (C≡N) and 3400–3500 cm (N-H stretch).
Mass Spec : Molecular ion peak at m/z 136 (CHFN) with fragmentation patterns confirming the nitrile group .
- Isomer differentiation : Meta-substituted isomers lack the distinct -NMR shift and show split aromatic proton signals.
Q. What are the primary research applications of this compound in medicinal chemistry?
- Role : Serves as a building block for kinase inhibitors and fluorinated drug candidates. The amino group enables coupling reactions (e.g., amide bond formation), while fluorine enhances metabolic stability. Recent studies highlight its use in synthesizing EGFR tyrosine kinase inhibitors with IC values < 100 nM .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- In silico tools : Density Functional Theory (DFT) predicts transition states for fluorination reactions, identifying energy barriers for competing pathways (e.g., nitrile hydrolysis vs. aromatic substitution). Molecular docking studies guide functionalization for target bioactivity .
- Case study : DFT calculations on analogous compounds (e.g., 3-chloro-4-fluorobenzonitrile) revealed that electron-withdrawing groups reduce activation energy by 15–20 kJ/mol, favoring substitution .
Q. How do contradictory data on reaction yields arise, and how can they be resolved?
- Sources of variability :
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted starting materials (e.g., 4-fluoro-3-nitrobenzonitrile) skew yield calculations. LC-MS or HPLC purity assays (>95%) are critical .
- Catalyst deactivation : Pd/C catalysts degrade under prolonged heating, reducing reproducibility.
Q. What strategies improve the stability of this compound in aqueous solutions?
- Degradation pathways : Hydrolysis of the nitrile group to carboxylic acid under acidic/basic conditions.
- Stabilization methods :
- Buffering : pH 6–7 minimizes hydrolysis.
- Lyophilization : Store as a lyophilized powder under argon; reconstitute in anhydrous DMSO for biological assays .
Q. How does the electronic effect of the fluorine substituent influence reactivity in cross-coupling reactions?
- Mechanistic insight : The fluorine atom’s -I effect deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling (e.g., Suzuki-Miyaura) at the para position.
- Data : Coupling with phenylboronic acid under Pd(OAc)/SPhos achieves 75–80% yield vs. 50–60% for non-fluorinated analogs .
Properties
IUPAC Name |
3-amino-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZMZOMQYFFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570481 | |
Record name | 3-Amino-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859855-53-1 | |
Record name | 3-Amino-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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